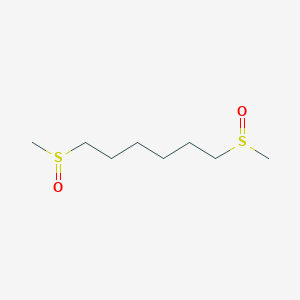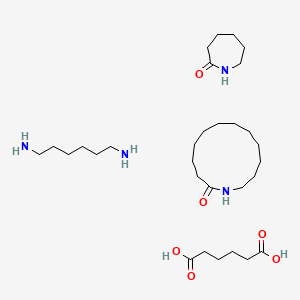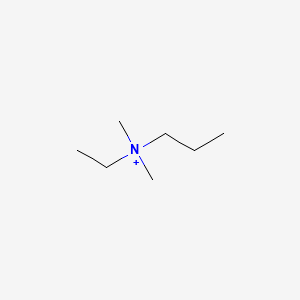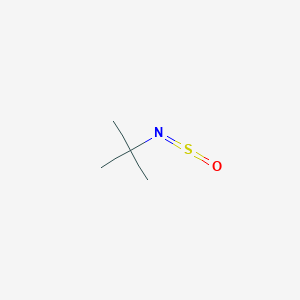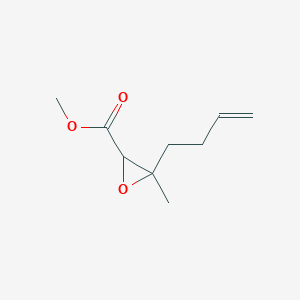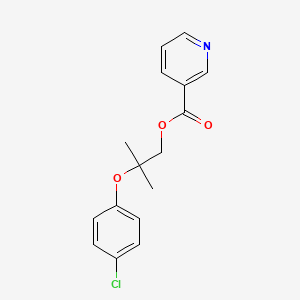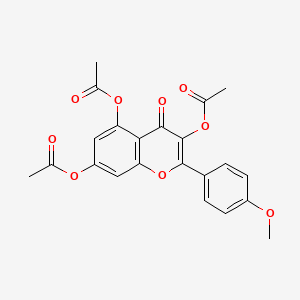
2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-3,5,7-triyl triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a methoxyphenyl group and multiple acetate groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also important aspects of the industrial process to reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted chromenes, quinones, and reduced chromene derivatives. These products can have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate involves its interaction with various molecular targets. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, while the chromene core can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)-4H-chromen-4-one: Lacks the acetate groups, resulting in different chemical properties.
4H-Chromen-4-one: The simplest chromene, used as a reference compound in many studies.
2-Phenyl-4H-chromen-4-one: Similar structure but without the methoxy group, leading to different biological activities.
Uniqueness
2-(4-Methoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate is unique due to the presence of multiple acetate groups, which enhance its solubility and reactivity. The methoxyphenyl group also contributes to its distinct biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
38681-32-2 |
|---|---|
Molekularformel |
C22H18O9 |
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
[3,5-diacetyloxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C22H18O9/c1-11(23)28-16-9-17(29-12(2)24)19-18(10-16)31-21(22(20(19)26)30-13(3)25)14-5-7-15(27-4)8-6-14/h5-10H,1-4H3 |
InChI-Schlüssel |
BDXSHQKAWYRHAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


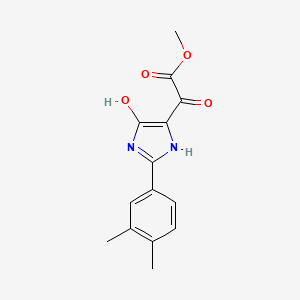
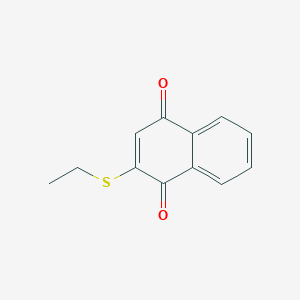

![10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine](/img/structure/B14671401.png)
![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)
![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)
![1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14671417.png)
